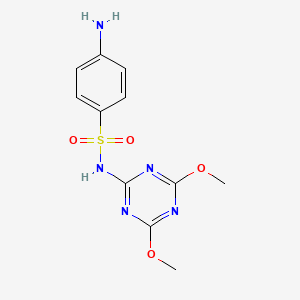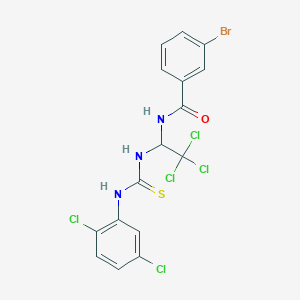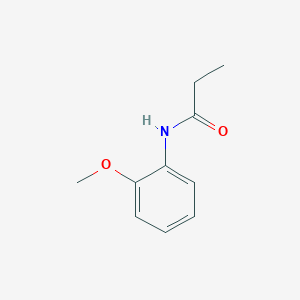
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H13N5O4S and a molecular weight of 311.321 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an appropriate amine . The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sodium carbonate, dioxane, and water . The reaction conditions typically involve moderate temperatures (70-80°C) and may utilize microwave irradiation for enhanced efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives .
Scientific Research Applications
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide involves its ability to form reactive intermediates that can undergo nucleophilic attack . The triazine ring is particularly reactive, allowing for the formation of various derivatives through substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-amino-N-(5,6,7-trimethoxy-benzothiazol-2-yl)-benzenesulfonamide
- 4-amino-N-(5-methoxy-pyrimidin-4-yl)-benzenesulfonamide
Uniqueness
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its triazine ring structure, which imparts specific reactivity and versatility in chemical synthesis . This compound’s ability to form various derivatives through substitution reactions makes it valuable in multiple scientific and industrial applications .
Properties
CAS No. |
4107-73-7 |
|---|---|
Molecular Formula |
C11H13N5O4S |
Molecular Weight |
311.32 g/mol |
IUPAC Name |
4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N5O4S/c1-19-10-13-9(14-11(15-10)20-2)16-21(17,18)8-5-3-7(12)4-6-8/h3-6H,12H2,1-2H3,(H,13,14,15,16) |
InChI Key |
GSZHQQRPVYFNQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)

![N-Naphthalen-2-yl-N'-[(pyridin-3-yl)methyl]thiourea](/img/structure/B12007686.png)

![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)


![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)
![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12007739.png)

![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
